molecular formula C23H20N4O3S B6565826 methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021257-59-9

methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No. B6565826
CAS RN: 1021257-59-9
M. Wt: 432.5 g/mol
InChI Key: LJANHUYSOFGRBO-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen ring junction heterocyclic compound . These types of compounds are often used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of such compounds often involves novel and uncomplicated methods . Pyrazole derivatives, which this compound is a part of, have been synthesized by many scientists around the globe . The synthesis generally proceeds smoothly with both electron-withdrawing and electron-releasing groups in the aryl substituent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The IR spectrum and NMR spectrum provide detailed information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the various functional groups present in the molecule. Pyrazole derivatives are known for their reactivity and have been studied extensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[1,5-a]pyrazine core and various functional groups would likely contribute to its properties .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate: has been explored in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less developed. However, recent research has demonstrated its potential.

    Anticancer Applications: The 1,2,3-triazole-based structures have also shown promise in cancer research .

Ligand Synthesis and Coordination Complexes

Methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate: serves as a ligand in the synthesis of coordination complexes:

    Cd(II) and Hg(II) Complexes: It also participates in the synthesis of cadmium and mercury complexes, which may have interesting properties .

Synthesis and Biological Activity

This compound has been involved in the preparation of other heterocyclic derivatives:

Future Directions

The future directions for research on this compound and similar pyrazole derivatives could include further exploration of their synthesis methods, reactivity, and potential pharmacological applications . The growing wealth of pyrazolo[1,5-a]pyridine analogs suggests that these compounds will continue to be a focus of synthetic strategies in the coming years .

properties

IUPAC Name

methyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-7-9-16(10-8-15)19-13-20-22(24-11-12-27(20)26-19)31-14-21(28)25-18-6-4-3-5-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJANHUYSOFGRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamido)benzoate

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